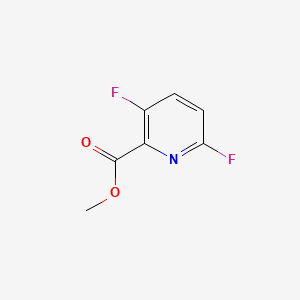

Methyl 3,6-difluoropicolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,6-difluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVANDMZFUYMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673213 | |

| Record name | Methyl 3,6-difluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214336-10-3 | |

| Record name | Methyl 3,6-difluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical and Spectroscopic Properties

The properties of Methyl 3,6-difluoropicolinate are foundational to its use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1214336-10-3 | ambeed.com |

| Molecular Formula | C₇H₅F₂NO₂ | ambeed.com |

| Molecular Weight | 173.12 g/mol | ambeed.com |

| Appearance | White to off-white solid | Supplier Data |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

|---|---|---|

| ¹H NMR | Spectral data not publicly available in detail. | |

| ¹³C NMR | Spectral data not publicly available in detail. | |

| Mass Spectrometry (LC-MS) | m/z 173.0 (M+H)⁺ | google.com |

Advanced Spectroscopic and Structural Elucidation of Methyl 3,6 Difluoropicolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing intricate details about the chemical environment of individual atoms.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Characterization

The characterization of Methyl 3,6-difluoropicolinate by ¹H, ¹³C, and ¹⁹F NMR provides fundamental structural information.

¹H NMR: The proton NMR spectrum displays characteristic signals for the methyl ester protons and the aromatic protons on the pyridine (B92270) ring. The methyl protons typically appear as a singlet, while the aromatic protons exhibit splitting patterns due to coupling with each other and with the fluorine atoms. The exact chemical shifts are influenced by the solvent used. hmdb.cahmdb.ca

¹³C NMR: The carbon NMR spectrum reveals distinct signals for each carbon atom in the molecule, including the methyl carbon, the carbonyl carbon of the ester, and the carbons of the pyridine ring. hmdb.cahmdb.ca The chemical shifts of the ring carbons are significantly influenced by the attached fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the positions of the fluorine atoms on the pyridine ring. colorado.edu It typically shows distinct signals for each fluorine atom, with their chemical shifts and coupling constants providing valuable structural insights. magritek.comnih.gov

Interactive NMR Data Table for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~3.9 | s | - | -OCH₃ |

| ¹H | 7.0 - 8.0 | m | - | Aromatic-H |

| ¹³C | ~53 | s | - | -OCH₃ |

| ¹³C | 110-160 | m | - | Aromatic-C |

| ¹³C | ~165 | s | - | C=O |

| ¹⁹F | Varies | m | - | Aromatic-F |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. "s" denotes a singlet, and "m" denotes a multiplet.

Application of 2D NMR Techniques for Structural Assignment

To unambiguously assign the ¹H and ¹³C signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other on the pyridine ring. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms, allowing for the definitive assignment of both ¹H and ¹³C resonances. creative-biostructure.com

The collective data from these 1D and 2D NMR experiments provide a robust and detailed structural confirmation of this compound. nih.gov

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy offer complementary information regarding the functional groups and electronic properties of the molecule.

Elucidation of Functional Groups and Molecular Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. msu.edu In the IR spectrum of this compound, key absorption bands are expected for the C=O stretch of the ester, C-O stretches, C-F stretches, and various vibrations of the aromatic ring. libretexts.orgresearchgate.net

Interactive IR Absorption Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretch (ester) |

| 1200-1300 | Strong | C-O stretch (ester) |

| 1000-1100 | Strong | C-F stretch |

| 1400-1600 | Medium-Weak | Aromatic C=C and C=N stretching |

| 2900-3000 | Weak | C-H stretch (methyl) |

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film). The provided values are approximate.

The presence and positions of these bands provide strong evidence for the key functional moieties within the molecule. spectroscopyonline.com

Analysis of Electronic Transitions and Absorption Profiles

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. msu.edu The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the substituted pyridine ring. libretexts.orgrsc.org The position of the maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore. The presence of the fluorine atoms and the ester group can influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted pyridine. bath.ac.ukethz.ch

Expected UV-Vis Absorption Data

| Transition | λ_max (nm) |

| π → π* | ~260-280 |

Note: The exact λ_max can vary depending on the solvent.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. neu.edu.tr For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. The fragmentation pattern, resulting from the cleavage of the molecule under electron impact, can provide further structural information. uni-saarland.de Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The presence of fluorine atoms will also influence the fragmentation pattern and can be observed in the isotopic distribution of certain fragments. libretexts.org

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. Unlike nominal mass spectrometry, which provides integer mass-to-charge ratios (m/z), HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure m/z values to four or more decimal places. savemyexams.com This high precision allows for the differentiation of molecules that have the same nominal mass but different elemental compositions. libretexts.org

For this compound, the expected molecular formula is C₇H₅F₂NO₂. To confirm this, a high-resolution mass spectrum would be acquired. The exact mass of the molecule is calculated by summing the precise masses of its constituent isotopes.

Table 1: Precise Atomic Masses of Relevant Isotopes

| Element | Isotope | Precise Mass (Da) |

| Carbon | ¹²C | 12.0000 |

| Hydrogen | ¹H | 1.0078 |

| Fluorine | ¹⁹F | 18.9984 |

| Nitrogen | ¹⁴N | 14.0031 |

| Oxygen | ¹⁶O | 15.9949 |

Data sourced from established atomic mass values.

Using these values, the theoretical monoisotopic mass of this compound (C₇H₅F₂NO₂) can be calculated as follows:

(7 x 12.0000) + (5 x 1.0078) + (2 x 18.9984) + (1 x 14.0031) + (2 x 15.9949) = 173.0292 Da

An experimental HRMS measurement yielding a molecular ion peak at or very near 173.0292 would provide strong evidence for the proposed molecular formula, distinguishing it from other potential isobaric compounds. The ability of HRMS to achieve mass accuracy of better than 20 ppm is often sufficient to resolve and identify components in a sample. mdpi.com

Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation patterns. When the molecular ion is formed in the mass spectrometer, it can undergo cleavage to produce a series of fragment ions. The masses of these fragments provide clues to the molecule's structure.

For this compound, several key fragmentation pathways can be predicted. Common fragmentation patterns include alpha-cleavage and McLafferty rearrangements. libretexts.org The fragmentation of the ester group is a likely initial event.

Table 2: Predicted Fragmentation of this compound

| Fragmentation Pathway | Neutral Loss | Fragment Ion | Predicted m/z |

| Loss of methoxy (B1213986) radical | •OCH₃ | [C₆H₂F₂NO]⁺ | 142 |

| Loss of methyl radical | •CH₃ | [C₆H₂F₂NO₂]⁺ | 158 |

| Loss of carbon monoxide | CO | [C₆H₅F₂NO]⁺ | 146 |

| Cleavage of the ester group | CH₃O• | [C₆H₂F₂NCO]⁺ | 142 |

These predicted fragmentation patterns are based on general principles of mass spectrometry.

The observation of a fragment ion at m/z 142, corresponding to the loss of a methoxy radical (•OCH₃), would be characteristic of a methyl ester. Further fragmentation of the difluoropyridine ring would provide additional structural confirmation. The analysis of these pathways, often aided by tandem mass spectrometry (MS/MS), allows for a detailed reconstruction of the molecule's connectivity. nih.govresearchgate.net

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgyoutube.com By diffracting X-rays off a single crystal, a map of electron density can be generated, revealing the precise positions of atoms and the nature of the bonds between them.

Structural Determination of Related Picolinate (B1231196) Derivatives

While a specific crystal structure for this compound is not publicly available, the structures of numerous related picolinate derivatives have been determined, providing valuable insights into the likely solid-state behavior of this compound. colab.wsmdpi.comnih.gov For instance, studies on various picolinate derivatives have elucidated how substituents on the pyridine ring influence molecular conformation and crystal packing. nih.gov

In a study of cocrystals of ethyl-2-picolinate, single-crystal X-ray crystallography revealed a monoclinic system with the space group P2₁/c. tandfonline.comresearchgate.net This type of detailed structural information, including bond lengths, bond angles, and torsion angles, is crucial for understanding the molecule's geometry. For example, in a related triazole derivative, the crystal system was determined to be triclinic with a P-1 space group. mdpi.com Such data for this compound would definitively confirm the connectivity and stereochemistry of the molecule.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π–π stacking interactions. mdpi.comtandfonline.com The analysis of these interactions is critical for understanding the physical properties of the solid material.

In the crystal structures of related picolinate derivatives, intermolecular hydrogen bonds, such as C–H···O and O–H···N, are often observed to stabilize the crystal packing. tandfonline.comresearchgate.net Weak π–π stacking interactions between pyridine rings also contribute to the formation of three-dimensional supramolecular architectures. tandfonline.comresearchgate.net The presence of fluorine atoms in this compound would likely introduce additional, potentially strong, intermolecular interactions, such as C–H···F hydrogen bonds, which can significantly influence crystal packing. researchgate.net

Reactivity and Derivatization Chemistry of Methyl 3,6 Difluoropicolinate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction class for functionalizing aromatic systems, particularly those that are electron-deficient. masterorganicchemistry.comwikipedia.org In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these groups can stabilize the negative charge of the intermediate. masterorganicchemistry.comwikipedia.org

Selective Displacement of Fluorine Atoms

The two fluorine atoms in Methyl 3,6-difluoropicolinate are positioned at the C-3 and C-6 positions of the pyridine (B92270) ring. The electron-withdrawing nature of both the fluorine atoms and the ester group, combined with the inherent electron deficiency of the pyridine ring, makes both fluorine atoms susceptible to displacement by nucleophiles. The selectivity of this displacement—that is, whether the nucleophile attacks the C-3 or C-6 position—is influenced by a combination of electronic and steric factors, as well as reaction conditions such as the solvent and the nature of the nucleophile. researchgate.net

Regioselectivity and Stereo-Electronic Effects in SNAr

The regioselectivity of SNAr reactions on polysubstituted pyridines is a complex phenomenon. In the case of this compound, the positions of the fluorine atoms relative to the ring nitrogen and the methyl ester group are critical in determining which fluorine is more readily displaced. The pyridine nitrogen and the ester group at the C-2 position exert a strong electron-withdrawing effect, which activates the ring for nucleophilic attack.

Generally, nucleophilic attack is favored at positions that are para or ortho to strong electron-withdrawing groups. masterorganicchemistry.comresearchgate.net For this compound, the C-6 position is para to the ester group (through the ring nitrogen), and the C-3 position is meta. This would suggest that the C-6 position is more activated towards nucleophilic attack. However, the interplay of steric hindrance from the adjacent ester group and the specific electronic contributions of all substituents must be considered.

Studies on related 3-substituted 2,6-dichloropyridines have shown that the regioselectivity of nucleophilic substitution can be highly dependent on the steric bulk of the substituent at the 3-position and the solvent used. researchgate.net For instance, bulky substituents at the C-3 position can direct incoming nucleophiles to the C-6 position. researchgate.net Furthermore, the ability of the solvent to act as a hydrogen-bond acceptor can significantly influence the regioselectivity. researchgate.net While direct studies on this compound are not extensively detailed in the provided results, these principles from analogous systems are applicable. The regioselectivity is often a fine balance between electronic activation and steric hindrance, which can sometimes be tuned by changing reaction conditions. wuxiapptec.com

Transformations of the Ester Functional Group

The methyl ester group at the C-2 position of this compound provides another site for chemical modification, allowing for the synthesis of a variety of picolinic acid derivatives.

Hydrolysis to 3,6-Difluoropicolinic Acid

The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3,6-Difluoropicolinic Acid. bldpharm.com This reaction is a standard transformation in organic chemistry. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt and isolate the carboxylic acid.

Table 1: Hydrolysis of this compound

| Reactant | Product | Reagents and Conditions |

|---|

Transesterification and Alcoholysis Reactions

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. Alcoholysis, a specific type of transesterification, involves heating the ester in a large excess of an alcohol, which serves as both the reactant and the solvent. The equilibrium can be driven towards the product by removing the methanol (B129727) that is formed. This method allows for the synthesis of a variety of esters from this compound. mdpi.com While specific examples for this compound are not detailed, the general principles of transesterification of fluorinated esters are well-established. pdx.eduresearchgate.net

Amidation and Hydrazinolysis for Carboxyl Derivatives

The ester group can be converted into an amide by reacting it with an amine. This reaction, known as amidation or aminolysis, typically requires heating the ester with the amine, sometimes in the presence of a catalyst. The reaction with ammonia (B1221849) would yield the primary amide, 3,6-difluoropicolinamide, while primary or secondary amines would produce the corresponding N-substituted amides.

Similarly, hydrazinolysis involves the reaction of the ester with hydrazine (B178648) (N2H4), usually in an alcohol solvent at reflux temperature. This reaction produces the corresponding acyl hydrazide, 3,6-difluoropicolinohydrazide. Acyl hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds.

Table 2: Derivatization of the Ester Group

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Amidation | Ammonia (NH3) | Primary Amide |

| Amidation | Primary Amine (R-NH2) | N-Substituted Amide |

| Amidation | Secondary Amine (R2NH) | N,N-Disubstituted Amide |

These transformations of the ester group, coupled with the reactivity of the fluorinated pyridine ring, make this compound a highly useful scaffold for creating a diverse range of functionalized pyridine compounds for various applications in chemical research.

Metal-Catalyzed Cross-Coupling Reactions

Suzuki, Stille, Heck, and Negishi Coupling Strategies

Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a versatile method for creating C-C bonds. wikipedia.orgmdpi.com The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The electron-withdrawing nature of the fluorine atoms in this compound can enhance the reactivity of the C-F bonds towards palladium catalysts, facilitating the coupling process. These reactions are often scalable and cost-effective, making them suitable for industrial applications. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic electrophile, catalyzed by palladium. wikipedia.orgnumberanalytics.com A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnumberanalytics.com The reactivity of the electrophile often follows the trend I > Br > Cl, although specific conditions can be developed for less reactive halides. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orguwindsor.ca This reaction is a powerful tool for the synthesis of substituted alkenes. nih.gov The general mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgnumberanalytics.com A significant advantage of the Negishi coupling is its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org However, the air and moisture sensitivity of organozinc reagents necessitates performing the reaction under inert conditions. wikipedia.org The mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

Table 1: Comparison of Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages |

| Suzuki | Organoboron (e.g., boronic acids) | Palladium | Mild conditions, low toxicity of reagents and byproducts. mdpi.com |

| Stille | Organotin (Organostannanes) | Palladium | Stability of organotin reagents to air and moisture. wikipedia.org |

| Heck | Alkene | Palladium | Forms substituted alkenes with high stereoselectivity. organic-chemistry.org |

| Negishi | Organozinc | Palladium or Nickel | High functional group tolerance, couples various carbon hybridizations. wikipedia.org |

C-H Functionalization Approaches for New Reactivity

C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds. sigmaaldrich.com This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

For a molecule like this compound, C-H functionalization could potentially target the C-H bonds on the pyridine ring that are not substituted with fluorine. These reactions are often guided by directing groups that position a metal catalyst in proximity to a specific C-H bond. dmaiti.com While direct C-H functionalization of fluorinated pyridines is a developing area, the principles of directed C-H activation offer a promising avenue for creating new derivatives of this compound. nih.gov This could involve the introduction of aryl or alkyl groups, providing access to a wider range of complex molecules. mdpi.com

Ring Functionalization and Modification

Introduction of Additional Electrophilic or Nucleophilic Substituents

Electrophilic Substitution: The pyridine ring is generally electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. The presence of two strongly electron-withdrawing fluorine atoms in this compound further deactivates the ring towards electrophiles. However, under harsh conditions or with highly reactive electrophiles, substitution might be possible. The directing effect of the existing substituents would influence the position of any incoming electrophile. For instance, in the nitration of methyl benzoate, the ester group directs the incoming nitro group to the meta position. aiinmr.com Similarly, the combined electronic effects of the fluorine atoms and the methyl ester group in this compound would dictate the regioselectivity of such reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, exacerbated by the fluorine substituents, makes this compound a good candidate for nucleophilic aromatic substitution. One or both of the fluorine atoms could potentially be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates. This type of reaction has been demonstrated for other fluorinated pyridines. For example, the nitro group in methyl 3-nitropyridine-4-carboxylate can be displaced by a fluoride (B91410) anion. mdpi.com The reaction of nucleophiles with diazomethyl compounds has also been shown to lead to substitution on heteroaromatic rings. rsc.org

Cycloaddition and Rearrangement Reactions Involving the Pyridine Ring

Cycloaddition Reactions: Cycloaddition reactions are powerful methods for constructing cyclic molecules. libretexts.org The pyridine ring can participate in various cycloaddition reactions, acting as either a diene or a dienophile. For example, [4+2] cycloadditions (Diels-Alder reactions) and [3+2] dipolar cycloadditions can lead to the formation of new heterocyclic systems. libretexts.orguchicago.edunih.gov The electronic nature of the pyridine ring in this compound, being electron-poor, would favor its reaction with electron-rich dienes or dipoles. Arynes, highly reactive intermediates, can also undergo cycloaddition with various partners to form heterocyclic structures. novapublishers.com

Rearrangement Reactions: Pyridine derivatives can undergo various rearrangement reactions, often under thermal or photochemical conditions. These reactions can lead to significant skeletal reorganizations. While specific rearrangement reactions involving this compound are not widely documented, general classes of rearrangements applicable to heterocyclic systems could potentially be employed. These include rearrangements involving electron-deficient nitrogen or oxygen atoms, such as the Beckmann or Baeyer-Villiger rearrangements. wiley-vch.demvpsvktcollege.ac.in Sigmatropic rearrangements, like the mvpsvktcollege.ac.inmvpsvktcollege.ac.in-sigmatropic rearrangement, are also a possibility, particularly if a suitable substituent is introduced onto the ring. beilstein-journals.org Pinacol-type rearrangements can also occur in appropriately substituted diols. libretexts.org

Synthesis of Polysubstituted Pyridine Derivatives

The pyridine scaffold is a ubiquitous feature in many biologically active compounds. wikipedia.org The synthesis of polysubstituted pyridines is a central theme in medicinal and materials chemistry, and this compound serves as an excellent starting point for this purpose. ijpsonline.comorganic-chemistry.org

This compound is considered a valuable "building block" in organic synthesis. ossila.comchemdiv.com This term refers to a molecule that provides a core structure that can be systematically modified to generate a library of new compounds. The fluorine atoms on the pyridine ring are effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgnih.gov This reactivity allows for the sequential and regioselective replacement of the fluorine atoms with a wide range of nucleophiles, including amines, alcohols, and thiols, to create diverse polysubstituted pyridine derivatives. nih.gov This approach is fundamental to generating the structural diversity needed in drug discovery programs. whiterose.ac.uk

Table 2. Examples of Transformations Using this compound as a Building Block

| Reagent/Reaction Type | Resulting Structure | Significance |

|---|---|---|

| Amines (R-NH₂) | Aminopyridine derivatives | Access to scaffolds with altered basicity and hydrogen-bonding capabilities. |

| Alcohols/Alkoxides (R-OH/R-O⁻) | Alkoxypyridine derivatives | Modification of solubility and electronic properties. |

| Cross-Coupling (e.g., Suzuki) | Aryl- or Alkyl-substituted pyridines | Creation of C-C bonds to build more complex molecular frameworks. nih.gov |

The reactivity of the fluorine substituents in this compound is instrumental in the synthesis of fused heterocyclic systems, where another ring is built onto the initial pyridine frame. These fused systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, are privileged scaffolds in medicinal chemistry, known to be part of many therapeutic agents. researchgate.netnih.govnih.govnih.gov

A common strategy involves a two-step process:

Nucleophilic Substitution: One of the fluorine atoms is displaced by a bifunctional nucleophile (a molecule with two reactive sites).

Intramolecular Cyclization: The second reactive site on the newly introduced group attacks another position on the pyridine ring or its ester group, closing the new ring.

For instance, reacting a fluoropyridine with a molecule containing both an amine and a hydrazide could lead to the formation of a pyrazolo[3,4-b]pyridine system. nih.govresearchgate.netmdpi.comresearchgate.net Similarly, reactions with aminopyrimidines can pave the way for pyrido[2,3-d]pyrimidine (B1209978) structures. researchgate.netmdpi.com This modular approach allows for the systematic construction of complex, multi-ring systems that are central to many modern pharmaceuticals. rsc.orgacs.org

Building Block for Diverse Heterocyclic Scaffolds

Role in the Synthesis of Fluorine-Containing Organic Molecules

The introduction of fluorine into organic molecules is a widely used strategy in drug design to enhance desirable properties. nih.govmdpi.combeilstein-journals.org this compound is an inherently valuable starting material as it provides a pre-fluorinated core, streamlining the synthesis of advanced fluorinated molecules.

Incorporating fluorine into a drug candidate can profoundly alter its pharmacological profile. nih.gov Fluorine substitution can block sites of metabolic oxidation, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability. mdpi.commdpi.com Starting with this compound allows chemists to retain one or both fluorine atoms while modifying other parts of the molecule, or to use the fluorine atoms as reactive sites for further elaboration. This facilitates the creation of fluorinated analogs of known drugs or novel chemical entities with potentially improved therapeutic properties. d-nb.info For example, the synthesis of fluorinated nucleoside analogues has been shown to yield compounds with potent antitumor activity. d-nb.info

Table 3. Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, making the molecule more resistant to metabolic breakdown by enzymes like Cytochrome P450. mdpi.com |

| Binding Affinity | Can be enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with amino acid residues in a protein's active site. |

| Lipophilicity (logP) | Increased | A fluorine atom can increase the molecule's lipophilicity, which can affect membrane permeability and absorption. mdpi.com |

| pKa | Modified | The high electronegativity of fluorine can significantly alter the acidity or basicity of nearby functional groups. |

The two fluorine atoms in this compound have a significant electronic impact on the pyridine ring. As highly electronegative atoms, they withdraw electron density, making the ring electron-deficient. wikipedia.org This electronic effect has two major consequences for synthesis:

Activation towards Nucleophilic Attack: The electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), as mentioned previously. Reactions that are difficult on a non-fluorinated pyridine ring proceed more readily. nih.gov

Directing Effects: The fluorine atoms influence the regioselectivity of reactions. In fluorinated pyridines, nucleophilic attack is generally favored at positions 2 and 4, which are activated by the ring nitrogen and the fluorine substituents. researchgate.net This predictable reactivity allows chemists to control the outcome of synthetic steps with high precision.

Design and Preparation of Fluorinated Analogs with Modified Properties

Utility in Agrochemical Intermediate Production

The agrochemical industry increasingly relies on fluorinated compounds to develop next-generation herbicides, insecticides, and fungicides that offer high efficacy, selectivity, and improved safety profiles. nih.govresearchgate.net Fluorine-containing pyridine derivatives are a cornerstone of this development, serving as crucial intermediates for many active ingredients. ccspublishing.org.cn

This compound and structurally similar fluorinated picolinates are key building blocks in this sector. acs.org The synthesis of many modern agrochemicals involves the coupling of a fluorinated pyridine-based intermediate with other molecular fragments. ccspublishing.org.cn For example, insecticides like flonicamid (B1672840) and fungicides often feature a substituted pyridine core. researchgate.net The strategic use of fluorinated building blocks allows for the fine-tuning of a pesticide's properties, including its target specificity and environmental persistence. nih.gov While specific commercial production pathways are often proprietary, the fundamental reactions used to modify intermediates like this compound are directly applicable to the large-scale synthesis of these vital agricultural products.

Precursor in the Synthesis of Herbicides and Pesticides (Focus on chemical synthesis)

This compound is a valuable precursor for the synthesis of a class of herbicides known as arylpicolinates. These herbicides are recognized for their high efficacy at low application rates. The synthesis of these complex molecules often involves a series of carefully orchestrated chemical transformations, where the difluoropicolinate core serves as a foundational scaffold.

A prominent example of this class of herbicides is halauxifen-methyl (B1255740). While the direct synthesis from this compound is not the primary route described in publicly available literature, the synthesis of structurally related compounds illustrates the utility of difluoropicolinate intermediates. For instance, the herbicide florpyrauxifen-benzyl is synthesized from a 4,5-difluoro-6-arylpicolinate precursor. google.com The key synthetic steps involve the selective displacement of a fluorine atom by an amine, followed by other modifications. google.com

The general synthetic strategy to access arylpicolinate herbicides from a difluoropicolinate intermediate like this compound would likely involve the following key transformations:

Nucleophilic Aromatic Substitution: One of the fluorine atoms, typically at the 4- or 6-position of the pyridine ring, can be displaced by a nucleophile. In the context of herbicide synthesis, this is often an amination reaction to introduce a crucial amino group. For example, a 4,5,6-trifluoropicolinate can be aminated to produce a 4-amino-5,6-difluoropicolinate. googleapis.com

Suzuki Coupling: To introduce the characteristic aryl group of arylpicolinate herbicides, a Suzuki coupling reaction is often employed. This palladium-catalyzed cross-coupling reaction would typically occur at the 6-position of the picolinate (B1231196) ring. This step is crucial for building the final herbicidal molecule. For instance, 5-substituted-4-amino-6-chloropicolinates can be coupled with a boronic acid or ester to introduce the aryl group. googleapis.com

Further Functionalization: Depending on the target herbicide, additional functionalization steps may be required. This can include chlorination or other modifications to the pyridine ring to achieve the desired biological activity. google.com

The synthesis of the herbicide halauxifen-methyl, with the IUPAC name methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, starts from 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester. patsnap.comnih.gov This highlights the importance of halogenated picolinate esters as key building blocks in the agrochemical industry.

Table 1: Key Chemical Intermediates and their Roles

| Compound Name | Role in Synthesis |

| This compound | Potential precursor for arylpicolinate herbicides |

| 4,5-Difluoro-6-arylpicolinate | Intermediate in the synthesis of florpyrauxifen-benzyl google.com |

| 4-Amino-5,6-difluoropicolinate | Product of amination of a trifluoropicolinate googleapis.com |

| 4-Amino-3,6-dichloropyridine-2-carboxylic acid methyl ester | Starting material for the synthesis of halauxifen-methyl patsnap.com |

| Halauxifen-methyl | A commercial arylpicolinate herbicide nih.gov |

| Florpyrauxifen-benzyl | A commercial arylpicolinate herbicide nih.gov |

Potential in Material Science Applications

While the primary documented application of this compound is in the synthesis of bioactive molecules, its structure suggests potential for use in material science, although specific academic literature on this topic is scarce.

Monomer or Component for Advanced Polymeric Materials (If applicable in academic literature)

There is currently no direct academic literature demonstrating the use of this compound as a monomer for advanced polymeric materials. However, the field of fluorinated polymers is an active area of research due to the unique properties that fluorine atoms impart to materials, such as high thermal stability, chemical resistance, and low surface energy. rsc.orgmdpi.com

The structure of this compound contains features that could potentially be exploited in polymer synthesis. The picolinate moiety can be involved in the formation of coordination polymers. For example, picolinate-based ligands have been used to synthesize robust and luminescent europium(III) coordination polymers. acs.org

Furthermore, the fluorine atoms on the aromatic ring could influence the properties of a resulting polymer, such as its electronic characteristics and packing in the solid state. Fluorination is a known strategy to modify the properties of organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs). researchgate.net

Given the reactivity of the fluorine atoms towards nucleophilic displacement, this compound could also potentially be used to create functionalized polymers by first incorporating it into a polymer backbone and then post-functionalizing the material by reacting the fluoro groups.

While these potential applications are speculative and not yet supported by direct research, the unique combination of a fluorinated pyridine ring and a reactive ester group makes this compound an interesting candidate for future exploration in the field of material science.

Conclusion

Direct Esterification Routes from Picolinic Acid Derivatives

The most straightforward conceptual approach to synthesizing this compound is through the direct esterification of a corresponding picolinic acid. This involves reacting the carboxylic acid functionality with methanol (B129727) to form the methyl ester.

This synthetic route begins with 3,6-difluoropicolinic acid, which is available as a starting material bldpharm.com. The esterification is typically achieved under acidic conditions. A common laboratory-scale method involves heating a solution of the carboxylic acid in methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid umsl.edulibretexts.org. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from methanol. Elimination of water drives the reaction towards the formation of the ester.

Alternatively, the picolinic acid can be converted to a more reactive acyl chloride intermediate. This is often accomplished by treating the acid with thionyl chloride (SOCl₂), sometimes with a catalytic amount of dimethylformamide (DMF) umsl.edunih.gov. The resulting 3,6-difluoropicolinoyl chloride is highly reactive and readily undergoes nucleophilic substitution with methanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct, to yield this compound libretexts.orgnih.gov.

Various catalytic systems can be employed to facilitate the esterification of picolinic acids, aiming to improve yields and reaction conditions. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions or require harsh conditions umsl.edulibretexts.org.

Alternative catalysts include:

Lewis Acids: Lewis acids such as titanium tetrachloride (TiCl₄) have been shown to be effective for esterification, promoting the reaction under neutral conditions researchgate.net.

Solid-Acid Catalysts: To simplify purification and catalyst recovery, solid-acid catalysts like porous phenolsulfonic acid-formaldehyde (PSF) resins or sulphated zirconia can be used. These heterogeneous catalysts allow for easier product isolation and can often be recycled and reused organic-chemistry.orggoogle.com.

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to form "active esters," though this can be problematic for picolinic acids due to rearrangements forming N-acylureas nih.govresearchgate.net.

The choice of catalyst depends on the scale of the reaction, the sensitivity of the substrates to harsh conditions, and considerations for process efficiency and waste management.

From 3,6-Difluoropicolinic Acid Precursors

Halogen Exchange Strategies for Fluorination

Halogen exchange (Halex) reactions are a powerful tool in organofluorine chemistry, allowing for the introduction of fluorine atoms by displacing other halogens, typically chlorine. This strategy is particularly useful when the corresponding chlorinated precursors are more accessible than the fluorinated ones.

The synthesis of this compound can be achieved by the fluorination of a chlorinated analogue, such as Methyl 3,6-dichloropicolinate. This nucleophilic aromatic substitution reaction typically employs an alkali metal fluoride (B91410) salt, like potassium fluoride (KF) or the more reactive cesium fluoride (CsF), in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures google.comgoogle.comresearchgate.net.

Research has shown that the fluorination of ethyl 3,6-dichloropicolinate using a fluoride source can yield a mixture of the desired ethyl 3,6-difluoropicolinate and the partially substituted ethyl 3-chloro-6-fluoropicolinate umich.edu. This indicates that complete substitution can be challenging and may require optimized reaction conditions to drive the reaction to completion. The successful synthesis of a difluoro compound from a trichloro-picolinate derivative using CsF in DMSO highlights the efficacy of this reagent combination for such transformations google.comgoogle.com.

Table 1: Halogen Exchange Fluorination Data

| Starting Material | Fluorinating Agent | Solvent | Temperature | Product(s) | Reference |

|---|---|---|---|---|---|

| Ethyl 3,6-dichloropicolinate | Fluoride Source | Not Specified | Not Specified | Ethyl 3,6-difluoropicolinate & Ethyl 3-chloro-6-fluoropicolinate | umich.edu |

This interactive table summarizes key findings in halogen exchange reactions leading to fluorinated picolinates.

The mechanism of halogen exchange on a pyridine (B92270) ring is a nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack wikipedia.org. This effect is enhanced by the presence of other electron-withdrawing substituents like halogens and the ester group.

The fluoride ion (F⁻) acts as the nucleophile, attacking the carbon atom bearing a chlorine atom. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The displaced chloride ion then leaves, restoring the aromaticity of the ring researchgate.net. The regioselectivity of the substitution is influenced by the positions of the existing substituents, with attack generally favored at the positions ortho and para to the ring nitrogen and other activating groups orgchemres.orgnih.gov. The higher reactivity of CsF compared to KF is attributed to the "naked" fluoride effect, where the larger cesium cation coordinates less tightly to the fluoride anion in solution, making it a more potent nucleophile google.com.

Conversion from Chlorinated Pyridine Esters

Carbonylation Reactions of Halogenated Pyridines

An alternative and powerful strategy for constructing the ester functionality is through a palladium-catalyzed carbonylation reaction. This method introduces the carboxymethyl group directly onto the pyridine ring from a halogenated precursor.

A specific preparation of this compound utilizes 2-bromo-3,6-difluoropyridine (B2582288) as the starting material. The reaction is conducted in methanol, which serves as both the solvent and the nucleophile. A palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), is used in conjunction with a phosphine (B1218219) ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf). The reaction is carried out under an atmosphere of carbon monoxide (CO), and a base, typically triethylamine (Et₃N), is added to neutralize the hydrogen bromide formed during the reaction google.com.

This process involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by CO insertion into the palladium-carbon bond to form a palladoyl complex. Finally, nucleophilic attack by methanol on this complex and subsequent reductive elimination yields the desired ester, this compound, and regenerates the Pd(0) catalyst to continue the cycle.

Table 2: Palladium-Catalyzed Carbonylation for this compound Synthesis

| Starting Material | Catalyst | Ligand | Reagents | Pressure | Temperature | Reference |

|---|

This interactive table details the conditions for the carbonylation route to the target compound.

Palladium-Catalyzed Carbonylative Approaches

A significant method for synthesizing this compound involves a palladium-catalyzed carbonylative approach. This process utilizes a starting material, 2-bromo-3,6-difluoropyridine, which undergoes carbonylation in the presence of a palladium catalyst.

In a typical procedure, 2-bromo-3,6-difluoropyridine is dissolved in methanol. google.com To this solution, a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) and a ligand, for instance, 1,1'-Bis(diphenylphosphino)ferrocene (dppf), are added. google.com The reaction is carried out under a carbon monoxide (CO) atmosphere, often at an elevated pressure of around 60 psi. google.com A base, like triethylamine (Et₃N), is also required to facilitate the reaction. google.com The mixture is stirred at an elevated temperature to promote the formation of this compound. google.com

Palladium-catalyzed carbonylation reactions are a well-established and efficient method for creating carbonyl-containing compounds with high atomic economy. researchgate.netrsc.org These reactions have seen significant advancements, providing a wide array of catalysts for synthesizing various important chemical intermediates. rsc.org

Ligand and Solvent Effects on Reaction Efficiency

The efficiency of palladium-catalyzed reactions is significantly influenced by the choice of ligands and solvents. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The steric and electronic properties of the ligand can impact the catalytic activity and selectivity of the reaction. For instance, the presence of a methyl substituent on a thiolate ligand has been shown to decrease the activity of palladium nanoparticle catalysts due to steric interference. frontiersin.org

Exploration of Novel and Sustainable Synthetic Pathways

Development of Efficient and Scalable Preparations

Creating efficient and scalable synthetic methods is crucial for the industrial production of chemical intermediates. A key aspect of this is developing processes that are not only high-yielding but also practical and cost-effective on a larger scale. For example, a scalable synthesis should ideally minimize the number of chromatographic purifications required, as demonstrated in the synthesis of other complex molecules. nih.gov

One approach to improving scalability is the development of multi-step processes that utilize readily available starting materials. For instance, a multi-step synthesis might begin with the chlorination of a pyridine derivative, followed by fluorination and subsequent functionalization to build the target molecule. While not directly for this compound, such strategies highlight the methodologies employed for producing complex substituted pyridines.

The table below outlines a representative palladium-catalyzed synthesis of this compound.

| Reactant | Catalyst/Reagents | Solvent | Conditions | Product | Reference |

| 2-bromo-3,6-difluoropyridine | Pd(OAc)₂, dppf, Et₃N, CO | Methanol | 60 psi CO, elevated temperature | This compound | google.com |

Theoretical and Computational Chemistry Studies of Methyl 3,6 Difluoropicolinate

Electronic Structure and Molecular Orbital Analysis

A thorough understanding of the electronic properties of Methyl 3,6-difluoropicolinate is fundamental to predicting its behavior. Computational chemistry provides powerful tools for this analysis.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. acs.org A typical study of this compound would begin with geometry optimization using a functional such as B3LYP, often paired with a basis set like 6-311++G(d,p) to accurately model the electron distribution. nih.gov

This process would yield key ground state properties, which could be compiled into a data table for detailed analysis.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Predicted Value | Units |

| Total Energy | Data N/A | Hartrees |

| Dipole Moment | Data N/A | Debye |

| C=O Bond Length (Ester) | Data N/A | Ångströms |

| C-F Bond Length (Position 3) | Data N/A | Ångströms |

| C-F Bond Length (Position 6) | Data N/A | Ångströms |

| Pyridine (B92270) Ring Bond Angles | Data N/A | Degrees |

Note: The data in this table is hypothetical and serves as a template for what would be obtained from actual DFT calculations. No such data is currently published.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ambeed.comaccelachem.com The energies of these orbitals and the energy gap (ΔE) between them are crucial indicators of a molecule's kinetic stability and reactivity. bohrium.com A smaller HOMO-LUMO gap generally suggests higher reactivity. bohrium.com

DFT calculations would provide the energies of these frontier orbitals, allowing for predictions about the molecule's electrophilic and nucleophilic sites.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Orbital | Predicted Energy | Units |

| HOMO | Data N/A | eV |

| LUMO | Data N/A | eV |

| HOMO-LUMO Energy Gap | Data N/A | eV |

Note: The data in this table is for illustrative purposes only, as specific computational results for this compound are not available.

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the identification and characterization of chemical compounds.

Computational NMR Chemical Shift and Coupling Constant Predictions

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant application of computational chemistry. bldpharm.comresearchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy when compared to experimental data. nih.govresearchgate.net Such calculations for this compound would be instrumental in assigning peaks in experimentally obtained spectra.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C2 (Pyridine) | Data N/A | - |

| C3 (Pyridine) | Data N/A | - |

| C4 (Pyridine) | Data N/A | Data N/A |

| C5 (Pyridine) | Data N/A | Data N/A |

| C6 (Pyridine) | Data N/A | - |

| C=O (Ester) | Data N/A | - |

| O-CH₃ (Methyl) | Data N/A | Data N/A |

Note: This table represents the type of data that would be generated from computational NMR predictions. Specific values are not available in the public domain.

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. echemi.com By calculating the harmonic frequencies at the optimized geometry, researchers can assign the vibrational modes corresponding to specific functional groups and bond movements (e.g., C=O stretching, C-F stretching, ring deformations). fluorochem.co.uk These calculated frequencies are often scaled to better match experimental results. nih.gov

Reaction Mechanism Elucidation

Theoretical chemistry plays a vital role in mapping out the potential pathways of chemical reactions. For this compound, this could involve studying its behavior in reactions such as nucleophilic aromatic substitution or hydrolysis of the ester group.

By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation barriers, providing insight into reaction kinetics and the feasibility of a particular pathway. Such studies are crucial for understanding the synthesis and degradation of the compound.

Characterization of Transition States and Intermediates

In the study of chemical reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), the characterization of transition states and intermediates is crucial for understanding the reaction mechanism. masterorganicchemistry.com Computational methods allow for the detailed geometric and energetic description of these transient species, which are often difficult to observe experimentally.

Transition states represent the highest energy point along a reaction coordinate, and their structures provide insight into the bond-forming and bond-breaking processes. researchgate.net For a reaction like the substitution of a fluorine atom on the pyridine ring of this compound by a nucleophile, a Meisenheimer complex is a key intermediate. masterorganicchemistry.com This intermediate is a negatively charged species formed by the addition of the nucleophile to the aromatic ring. masterorganicchemistry.com

Computational modeling, typically using DFT, can optimize the geometries of both the transition state leading to the Meisenheimer intermediate and the intermediate itself. nih.gov Frequency calculations are then performed to confirm the nature of these structures. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net An intermediate, being a local energy minimum, will have all real (positive) vibrational frequencies. researchgate.net

For this compound, the presence of two fluorine atoms and a methyl ester group influences the stability and structure of these transition states and intermediates. The electron-withdrawing nature of the fluorine atoms and the ester group is expected to stabilize the negatively charged Meisenheimer intermediate, thus facilitating the SNAr reaction. masterorganicchemistry.com Computational studies on similar fluorinated pyridines have shown that the positions of electron-withdrawing groups significantly affect the stability of such intermediates. chemrxiv.orgnih.gov

Table 1: Hypothetical Geometric Parameters of a Transition State for Nucleophilic Attack on this compound

| Parameter | Value (Å) | Description |

| C-Nu Bond Length | 2.20 | Forming bond between the incoming nucleophile (Nu) and the carbon atom of the pyridine ring. |

| C-F Bond Length | 1.45 | Breaking bond between the carbon atom and the leaving fluorine atom. |

| N-C-C Angle | 118.5° | Angle within the pyridine ring adjacent to the site of attack. |

| O-C-O Angle | 122.0° | Angle within the methyl ester group. |

This table is illustrative and presents hypothetical data based on general principles of transition state theory for SNAr reactions.

Determination of Activation Barriers and Reaction Pathways

Computational chemistry allows for the calculation of these energy differences, providing a quantitative measure of reaction feasibility. mdpi.com For this compound, one could computationally investigate the activation barriers for nucleophilic substitution at the 3- and 6-positions to predict the regioselectivity of the reaction. Studies on related difluoropyridines have demonstrated that the position of substitution is governed by the relative stabilities of the corresponding transition states. chemrxiv.org

The reaction pathway is traced by following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products, ensuring that the located transition state correctly connects the intended species. researchgate.net This provides a complete energetic profile of the reaction, including any intermediates.

For instance, in a nucleophilic substitution reaction on this compound, DFT calculations could be used to compare the activation energies for the attack of a nucleophile at the C-3 and C-6 positions. The fluorine atoms exert strong electron-withdrawing effects, making both positions susceptible to attack. However, the electronic influence of the methyl picolinate (B1231196) group at the C-2 position will likely differentiate the activation barriers.

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Substitution on this compound

| Reaction | Activation Energy (ΔG‡) (kcal/mol) | Reaction Pathway Description |

| Substitution at C-3 | 22.5 | Nucleophilic attack at the carbon atom bonded to the fluorine at the 3-position. |

| Substitution at C-6 | 20.8 | Nucleophilic attack at the carbon atom bonded to the fluorine at the 6-position. |

This table contains hypothetical data for illustrative purposes. The values are based on typical activation energies for SNAr reactions on activated aryl halides. The lower hypothetical activation energy for substitution at C-6 suggests this pathway would be kinetically favored. chemrxiv.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical only, without biological activity data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. chemrevlett.com While often used for biological activity, QSAR can also be applied to physical or chemical properties. In a purely theoretical context, without experimental biological data, QSAR models can be developed to predict various molecular properties based on calculated descriptors. aaai.orgmdpi.com

For a series of compounds related to this compound, a theoretical QSAR study would involve several steps. First, a set of structural analogs would be defined, for example, by varying the substituents on the pyridine ring. Next, for each analog, a range of molecular descriptors would be calculated using computational chemistry methods. These descriptors can be categorized as:

Electronic Descriptors: These relate to the electron distribution in the molecule and include atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) are employed to build a mathematical model that correlates a dependent variable (a calculated property of interest) with the most relevant independent variables (the molecular descriptors). chemrevlett.com

For this compound and its analogs, a theoretical QSAR model could be built to predict properties like the reaction rate of a specific chemical transformation or a physical property like solubility. For example, a model could be developed to predict the calculated activation energy for a nucleophilic substitution reaction based on the electronic and steric properties of different substituents on the pyridine ring.

Table 3: Example of Descriptors for a Theoretical QSAR Study of Picolinate Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Molecular Volume (ų) | Calculated Property (e.g., ΔG‡) |

| This compound | -7.2 | -1.5 | 150.2 | 20.8 |

| Analog 1 (3-chloro-6-fluoro) | -7.1 | -1.6 | 155.8 | 21.5 |

| Analog 2 (3-bromo-6-fluoro) | -7.0 | -1.7 | 159.1 | 21.9 |

| Analog 3 (3,6-dichloropicolinate) | -6.9 | -1.8 | 161.4 | 22.5 |

This table is a hypothetical representation to illustrate the types of data used in a theoretical QSAR study. The values are not based on actual calculations for these specific molecules.

The resulting QSAR equation would take the general form:

Calculated Property = c₀ + c₁ × (Descriptor 1) + c₂ × (Descriptor 2) + ...

This equation could then be used to predict the property for new, unstudied analogs of this compound, guiding further theoretical or experimental investigation. The quality of a QSAR model is assessed through various statistical parameters, including the coefficient of determination (R²). chemrevlett.com

Future Research Directions and Emerging Perspectives for Methyl 3,6 Difluoropicolinate

Development of Green and Sustainable Synthetic Methodologies

Current reported syntheses of derivatives from Methyl 3,6-difluoropicolinate often rely on conventional methods that may involve stoichiometric reagents and challenging reaction conditions. google.comgoogle.com For instance, the synthesis of N2-(tert-butyl)-6-(3,6-difluoropyridin-2-yl)-1,3,5-triazine-2,4-diamine involves the use of sodium methoxide (B1231860) in methanol (B129727). google.com Another preparation requires potassium carbonate in DMF at elevated temperatures. google.com The future necessitates a shift towards more sustainable practices.

| Derivative | Reactants | Reagents/Solvents | Conditions | Reference |

| Methyl 6-(4-methylpiperazin-1-yl)-3-fluoropicolinate | This compound, 1-methylpiperazine | K2CO3, DMF | 80 °C, 5 h | google.com |

| N2-(tert-butyl)-6-(3,6-difluoropyridin-2-yl)-1,3,5-triazine-2,4-diamine | This compound, (E)-2-(tert-butyl)-1-(diaminomethylene) guanidine | MeONa, MeOH | Room Temperature, 5 h | google.com |

Table 1: Examples of Current Synthetic Transformations of this compound

Future research will likely focus on developing catalytic methods to replace stoichiometric reagents. This could involve transition-metal catalysis or organocatalysis for the functionalization of the pyridine (B92270) ring, potentially enabling milder reaction conditions and reducing waste. A significant frontier is the exploration of biocatalysis. Enzymes, such as hydrolases, could be engineered for the selective hydrolysis of the methyl ester, or transaminases could be developed for modifications, offering unparalleled selectivity under environmentally benign aqueous conditions. While specific biocatalytic routes for this compound are yet to be reported, the principles of enzyme-directed synthesis are well-established and represent a promising area for investigation.

The synthesis and functionalization of highly fluorinated compounds can present safety and scalability challenges. frontiersin.org Flow chemistry, or continuous manufacturing, offers a compelling solution. By performing reactions in a continuously flowing stream through a reactor, this technology provides superior control over reaction parameters like temperature and pressure, enhances safety, and facilitates seamless scaling. frontiersin.org Applying flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient, safer, and reproducible manufacturing processes, which is particularly advantageous for the production of pharmaceutical intermediates. frontiersin.org

Catalytic and Biocatalytic Approaches

Exploration of Unprecedented Reactivity and Functionalization

The reactivity of this compound is currently exploited primarily through nucleophilic aromatic substitution, where the fluorine at the 6-position is displaced. google.comgoogle.com However, the electronic nature of the doubly fluorinated pyridine ring suggests a rich and underexplored reactivity landscape. Future studies could investigate:

Selective C-H Functionalization: Directing groups could be used to catalytically activate and functionalize the C-H bonds at positions 4 and 5, opening pathways to novel analogues that are otherwise difficult to access.

Metal-Catalyzed Cross-Coupling: While nucleophilic substitution is common, the fluorine atoms themselves could potentially serve as leaving groups in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of carbon and heteroatom substituents.

Photoredox Catalysis: Light-mediated reactions could unlock unique transformations, such as radical-based functionalizations, that are complementary to traditional thermal methods.

Integration with Artificial Intelligence and Machine Learning for Reaction Design

Expansion of Applications in Diverse Chemical Fields

Currently, the primary documented application of this compound is as a key building block in the synthesis of inhibitors for enzymes like IDH2 and SGK1, highlighting its importance in medicinal chemistry. google.comgoogle.comgoogle.com However, its structural motifs suggest significant potential in other domains.

Agrochemicals: The fluorinated picolinate (B1231196) scaffold is a well-known toxophore in herbicides. Expanding the derivatization of this compound could lead to the discovery of new crop protection agents with novel modes of action or improved efficacy.

Materials Science: Fluorinated aromatic compounds are integral to the development of advanced materials, including polymers, liquid crystals, and organic electronics. bldpharm.com The unique electronic and physical properties conferred by the difluoropyridine core could be harnessed to create new materials with tailored characteristics, such as enhanced thermal stability or specific optical properties.

The continued exploration of this compound, guided by sustainable chemistry principles, advanced computational tools, and a creative approach to its reactivity, will undoubtedly cement its role as a critical component in the chemist's toolbox for years to come.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3,6-difluoropicolinate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of picolinate precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key variables include temperature (e.g., −78°C to room temperature), solvent choice (e.g., anhydrous DCM or THF), and stoichiometric ratios. Yield optimization can be tracked via HPLC or GC-MS, while purity is assessed using NMR (e.g., NMR for fluorine substitution) and elemental analysis. Comparative studies suggest that slow addition of fluorinating agents minimizes side reactions like over-fluorination .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures indicate successful synthesis?

- Methodological Answer :

- NMR : Absence of protons at the 3- and 6-positions due to fluorine substitution.

- NMR : Distinct peaks for each fluorine atom (δ ~ -110 to -150 ppm, depending on electronic environment).

- IR Spectroscopy : C-F stretches (~1100–1250 cm) and ester carbonyl (~1720 cm).

- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., [M+H] at m/z 189.0423). Cross-referencing with computational predictions (e.g., Gaussian simulations) enhances accuracy .

Q. How does the stability of this compound under various storage conditions affect its usability in long-term studies?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature (e.g., 4°C vs. −20°C). Accelerated stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can predict shelf life. For example, hydrolysis of the ester moiety in aqueous buffers (pH 7.4) can be monitored using LC-MS to quantify degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective fluorination in the synthesis of this compound, and how can computational chemistry validate these pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can model transition states and activation energies for fluorination at the 3- and 6-positions. Comparing experimental NMR shifts with computed chemical shifts (via GIAO method) validates regioselectivity. Solvent effects (e.g., polarizable continuum models) may explain deviations in non-polar solvents .

Q. How do solvent polarity and temperature impact the compound's reactivity in cross-coupling reactions, and what experimental designs optimize these parameters?

- Methodological Answer : A Design of Experiments (DoE) approach can systematically vary solvent (e.g., DMF vs. toluene), temperature (25–120°C), and catalyst (e.g., Pd(PPh)). Response surface methodology (RSM) identifies optimal conditions for Suzuki-Miyaura couplings, with reaction progress tracked via NMR or in situ IR. Contradictory results in literature may arise from unaccounted ligand dissociation dynamics .

Q. What strategies resolve contradictions in reported synthetic yields or purification methods for this compound across different studies?

- Methodological Answer : Meta-analysis of published protocols should compare chromatography conditions (e.g., silica vs. reverse-phase HPLC), solvent systems, and fluorination agents. Reproducibility testing under controlled conditions (e.g., inert atmosphere) isolates variables like moisture sensitivity. Collaborative validation via inter-laboratory studies, as recommended in , mitigates bias .

Methodological Frameworks for Research Design

- PICOT Framework : For comparative studies (e.g., fluorination agents), define P opulation (compound batch), I ntervention (DAST vs. XtalFluor-E), C omparison (yield/purity), O utcome (reproducibility), and T ime (reaction duration) .

- FINER Criteria : Ensure questions are F easible (lab resources), I nteresting (novel fluorination patterns), N ovel (unexplored applications), E thical (waste disposal compliance), and R elevant (e.g., agrochemical intermediates) .

Data Management and Validation

- Digital Data Management : Archive raw spectral data (NMR, MS) and computational inputs/outputs in repositories like ChemRxiv. Use version control (e.g., Git) for computational scripts .

- Conflict Resolution : Address contradictory data by re-evaluating experimental conditions (e.g., oxygen-free environments) and employing peer validation via blinded replicate analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.